

A Comparative Spectroscopic Analysis of 5-Amino-2-bromobenzonitrile and Its Isomers

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Compound of Interest

Compound Name: 5-Amino-2-bromobenzonitrile

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A detailed guide for researchers, scientists, and drug development professionals on the characterization of **5-Amino-2-bromobenzonitrile** and its structural isomers using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry.

This guide provides a comparative analysis of the spectral data for **5-Amino-2-bromobenzonitrile** and two of its isomers, 2-Amino-5-bromobenzonitrile and 4-Aminobenzonitrile. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical development. This document presents a summary of their key spectral features, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The structural differences between **5-Amino-2-bromobenzonitrile**, 2-Amino-5-bromobenzonitrile, and 4-Aminobenzonitrile lead to distinguishable features in their FTIR and mass spectra. The following table summarizes the key experimental and predicted spectral data for these compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key FTIR Absorptions (cm ⁻¹)	Key Mass Spectrum Fragments (m/z)
5-Amino-2-bromobenzonitrile	C ₇ H ₅ BrN ₂	197.03	~3450-3350 (N-H stretch), ~2225 (C≡N stretch), ~1620 (N-H bend), ~830 (C-Br stretch)	Predicted: 197/199 (M ⁺ /M ⁺⁺ 2), 118, 91
2-Amino-5-bromobenzonitrile	C ₇ H ₅ BrN ₂	197.03	~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1615 (N-H bend), ~820 (C-Br stretch)	197/199 (M ⁺ /M ⁺⁺ 2), 118, 91, 64
4-Aminobenzonitrile	C ₇ H ₆ N ₂	118.14	3455, 3365 (N-H stretch), 2215 (C≡N stretch), 1625 (N-H bend)	118 (M ⁺), 91, 64[2][3][4] [1]

Note: The FTIR data for **5-Amino-2-bromobenzonitrile** and 2-Amino-5-bromobenzonitrile are based on characteristic functional group absorption frequencies due to the limited availability of published experimental spectra. The mass spectrometry data for **5-Amino-2-bromobenzonitrile** is predicted based on its structure.

Experimental Protocols

Accurate and reproducible spectral data are contingent on standardized experimental procedures. The following are detailed methodologies for acquiring FTIR and mass spectra for solid aromatic nitrile compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation: A standard laboratory FTIR spectrometer.

Procedure (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the FTIR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

Method: Electron Ionization (EI) Mass Spectrometry.

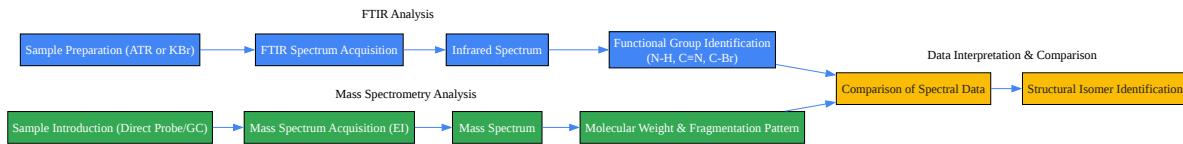
Instrumentation: A mass spectrometer equipped with an EI source.

Procedure:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
- The sample is vaporized by heating the probe.
- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Analytical Workflow and Data Interpretation

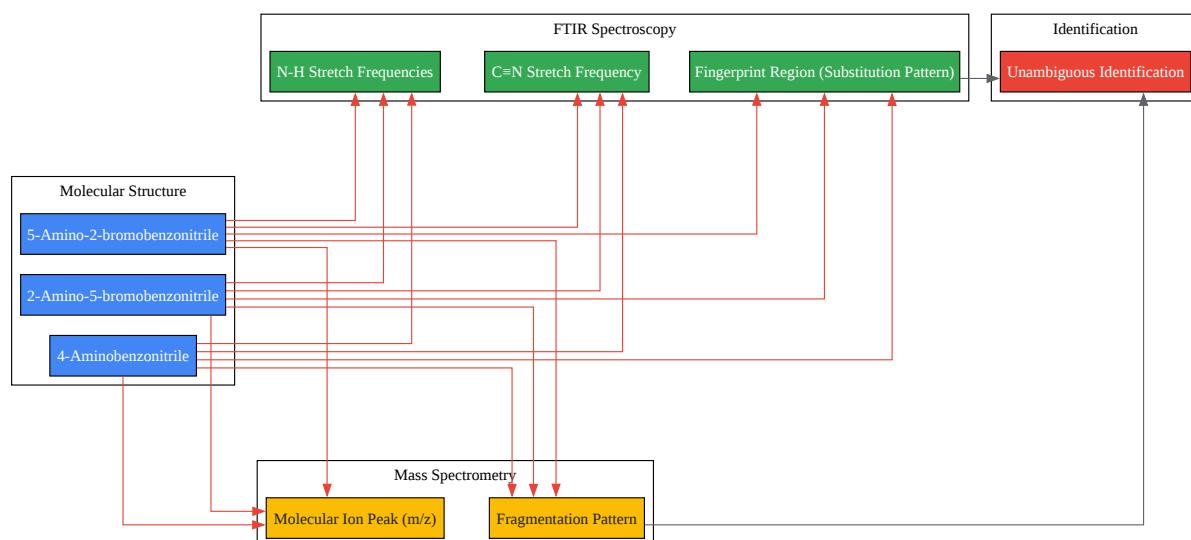
The combined use of FTIR and mass spectrometry provides complementary information for the robust identification of **5-Amino-2-bromobenzonitrile** and its isomers. The logical flow of this analytical process is depicted in the following diagram.

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Caption: Workflow for the spectroscopic analysis and identification of aminobromobenzonitrile isomers.

Signaling Pathways and Logical Relationships

The differentiation of the isomers relies on the unique electronic and steric environments of their functional groups, which influence their vibrational frequencies and mass spectral fragmentation pathways.



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Caption: Logical relationship between molecular structure and spectral data for isomer differentiation.

In conclusion, while **5-Amino-2-bromobenzonitrile** and its isomers share common functional groups, a careful analysis of their FTIR and mass spectra reveals subtle yet significant differences. These distinctions, particularly in the fingerprint region of the FTIR spectrum and the fragmentation patterns in the mass spectrum, allow for their conclusive identification. The

methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the fields of chemical synthesis and drug development.

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